Cas no 55897-35-3 (4,4-dimethyl-1,2-thiazetidine-1,1,3-trione)

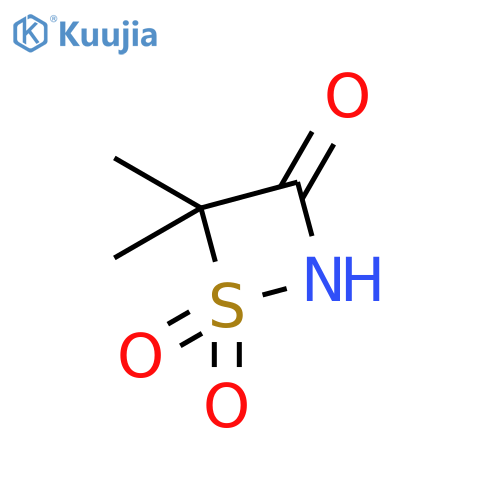

55897-35-3 structure

商品名:4,4-dimethyl-1,2-thiazetidine-1,1,3-trione

CAS番号:55897-35-3

MF:C4H7NO3S

メガワット:149.168279886246

MDL:MFCD22196693

CID:4036694

PubChem ID:12225145

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 化学的及び物理的性質

名前と識別子

-

- 1,2-Thiazetidin-3-one, 4,4-dimethyl-, 1,1-dioxide

- 4,4-dimethyl-1,2-thiazetidine-1,1,3-trione

-

- MDL: MFCD22196693

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-99172-0.1g |

4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95.0% | 0.1g |

$301.0 | 2025-02-21 | |

| Enamine | EN300-99172-5000mg |

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95.0% | 5g |

$2028.0 | 2022-02-28 | |

| Enamine | EN300-99172-10000mg |

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95.0% | 10g |

$3008.0 | 2022-02-28 | |

| Enamine | EN300-99172-2.5g |

4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95.0% | 2.5g |

$1707.0 | 2025-02-21 | |

| Enamine | EN300-99172-10g |

4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95% | 10g |

$3746.0 | 2023-09-01 | |

| Aaron | AR019UJ4-100mg |

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95% | 100mg |

$439.00 | 2025-02-08 | |

| Aaron | AR019UJ4-2.5g |

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95% | 2.5g |

$2373.00 | 2025-02-08 | |

| 1PlusChem | 1P019UAS-1g |

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95% | 1g |

$1003.00 | 2025-03-04 | |

| Enamine | EN300-99172-0.05g |

4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95.0% | 0.05g |

$202.0 | 2025-02-21 | |

| Enamine | EN300-99172-10.0g |

4,4-dimethyl-1lambda6,2-thiazetidine-1,1,3-trione |

55897-35-3 | 95.0% | 10.0g |

$3746.0 | 2025-02-21 |

4,4-dimethyl-1,2-thiazetidine-1,1,3-trione 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

55897-35-3 (4,4-dimethyl-1,2-thiazetidine-1,1,3-trione) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55897-35-3)4,4-dimethyl-1,2-thiazetidine-1,1,3-trione

清らかである:99%

はかる:1g

価格 ($):538.0